Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea

Medicinal Chemistry Structure-Activity Relationship Off-Target Pharmacology

This dimethylsulfamoyl piperidine urea is a strategic procurement for labs needing a validated negative control (H. pylori urease IC50=388 µM) or a core scaffold for proprietary SAR exploration. Its near-baseline activity confirms assay windows, while the complete absence of public pharmacological data creates an opportunity to secure first-in-class intellectual property through in-house derivatization. Indiscriminate analog substitution is discouraged due to the lack of public Structure-Activity Relationship data.

Molecular Formula C17H28N4O3S
Molecular Weight 368.5
CAS No. 2034376-42-4
Cat. No. B2789641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
CAS2034376-42-4
Molecular FormulaC17H28N4O3S
Molecular Weight368.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C
InChIInChI=1S/C17H28N4O3S/c1-13-5-6-16(11-14(13)2)19-17(22)18-12-15-7-9-21(10-8-15)25(23,24)20(3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H2,18,19,22)
InChIKeyJUUKVQKZRBUHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea (CAS 2034376-42-4): Chemical Identity and Research Sourcing Profile


The compound 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea (CAS 2034376-42-4) is a synthetic, small-molecule urea derivative. It is primarily cataloged by a limited set of specialized chemical vendors for non-human research purposes . As a member of the phenylurea class, it is typically utilized as a building block or a specific pharmacological tool in early-stage discovery, but its reported bioactivity and selectivity profile against closely related analogs remains poorly characterized in the public domain .

Procurement Risks of Substituting 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea with In-Class Analogs


Indiscriminate substitution within the dimethylsulfamoyl piperidine urea class is strongly discouraged due to the absence of a public Structure-Activity Relationship (SAR) for this chemotype. Despite the existence of close analogs with different aromatic substituents [1], no publicly accessible quantitative data supports functional equivalence in any biological assay. Consequently, replacing this specific compound with a cheaper or more readily available analog carries an undefined risk of losing on-target potency, introducing unexpected polypharmacology, or altering physicochemical properties in a way that invalidates an experimental model.

Quantitative Differentiation Evidence for 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea


Selectivity Profile Against Closest Structural Analogs

A rigorous comparative analysis cannot be conducted. High-strength quantitative evidence, such as direct head-to-head IC50 comparisons against the closest analogs (e.g., the 4-trifluoromethylphenyl or 4-tert-butylphenyl variants), is completely absent from primary research articles, patents, and authoritative databases [1]. No validated selectivity profiles are available to support claims of superior discrimination for a specific target over other closely related enzymes or receptors.

Medicinal Chemistry Structure-Activity Relationship Off-Target Pharmacology

Functional Cellular Activity Versus Baseline

The available IC50 value of 388,000 nM (388 µM) for the inhibition of recombinant Helicobacter pylori urease is extremely weak and should be interpreted as an inactive baseline rather than meaningful activity [1]. This data point, the only one retrievable from public databases, establishes a near-complete lack of potency for this specific target and provides minimal differentiation from other members of the chemical series, for which no comparable urease inhibition data is reported.

In Vitro Pharmacology Cellular Assay Functional Potency

Physicochemical and ADME Differentiation

Although the dimethylsulfamoyl group is commonly incorporated to enhance metabolic stability and solubility [1], no experimental logP, logD, aqueous solubility, metabolic half-life in liver microsomes, or permeability data for this exact compound has been published. Without such data, any claimed superiority over analogs lacking this moiety or possessing alternative lipophilic substituents is purely speculative and vendor-driven.

ADME Lipophilicity Metabolic Stability

Recommended Research Applications for 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea


Use as a Negative Control for Urease Inhibition Studies

Based on the established and extremely weak IC50 of 388 µM against H. pylori urease [1], this compound can serve as an ideal, structurally-related negative control in urease inhibition assays. Its near-baseline activity allows researchers to benchmark assay windows and confirm that observed inhibition by analog compounds is not due to non-specific effects from the piperidine sulfonamide core.

Chemical Probe for a Fully Undisclosed Target

The complete absence of a public, comprehensive pharmacological profile for this compound suggests its primary target is unknown or has not been disclosed. The primary industrial application is therefore for organizations that have already identified this specific molecule as a hit from a proprietary high-throughput screening (HTS) campaign and require custom re-synthesis. No other public-domain research applications can be scientifically justified [1].

Medicinal Chemistry Scaffold Hop

The compound can be procured as a core starting material for a medicinal chemistry campaign to explore the novel chemical space around the N,N-dimethylsulfamoyl piperidine urea scaffold. The lack of public SAR data here is a strategic opportunity: in-house derivatization can generate novel intellectual property on a first-in-class chemotype, provided the organization has secured its own primary screening data to anchor the project.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.